1-Deoxy-1-morpholino-D-fructose

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

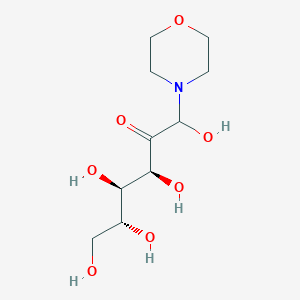

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPANQHVKLYKLEB-OPRDCNLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C(C(C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-16-3 |

Source

|

| Record name | 1-Deoxy-1-morpholinofructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Deoxy-1-morpholino-D-fructose

This technical guide provides a comprehensive overview of the synthesis of 1-Deoxy-1-morpholino-D-fructose (DMF), a fructosamine (B8680336) with applications in the food and pharmaceutical industries. The primary synthesis route involves the Heyns rearrangement of D-fructose with morpholine. This document details the reaction pathway, provides a plausible experimental protocol based on analogous syntheses, summarizes key quantitative data, and includes visualizations of the synthesis and related workflows.

Introduction

This compound (DMF) is a ketosamine formed from the non-enzymatic reaction of D-fructose and morpholine. It belongs to the class of fructosamines, which are of interest for their potential applications as sweeteners and for their roles in studying glycation processes relevant to diseases like diabetes. The synthesis of DMF is a classic example of the Heyns rearrangement, a fundamental reaction in carbohydrate chemistry.

Synthesis Pathway: The Heyns Rearrangement

The synthesis of this compound proceeds via the Heyns rearrangement. This reaction involves the condensation of a ketose (D-fructose) with a primary or secondary amine (morpholine) to form an intermediate fructosylamine. This intermediate then undergoes an acid-catalyzed rearrangement to yield the more stable 1-deoxy-1-amino-ketose, in this case, this compound.

Experimental Protocol

3.1. Materials and Reagents

-

D-Fructose

-

Morpholine

-

Diethyl ether

-

Activated carbon

-

Diatomaceous earth (Celite®)

3.2. Reaction Procedure

-

A solution of D-fructose (e.g., 10 g, 55.5 mmol) in methanol (e.g., 100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Morpholine (e.g., 5.8 mL, 66.6 mmol) is added to the fructose solution.

-

The reaction mixture is heated to reflux (approximately 65 °C) and stirred for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Activated carbon is added to the solution, and the mixture is stirred for 30 minutes to decolorize.

-

The suspension is filtered through a pad of diatomaceous earth to remove the activated carbon and other insoluble impurities.

-

The filtrate is concentrated under reduced pressure to obtain a viscous syrup.

-

The syrup is triturated with diethyl ether to induce crystallization. The resulting solid is collected by filtration.

3.3. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol-diethyl ether or ethanol.

3.4. Characterization

The purified this compound can be characterized by:

-

Melting Point (m.p.) Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

High-Performance Liquid Chromatography (HPLC) for purity assessment.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its piperidino-analog for comparison.

| Parameter | This compound | 1-Deoxy-1-piperidino-D-fructose (Analog) |

| Molecular Formula | C₁₀H₁₉NO₆ | C₁₁H₂₁NO₅ |

| Molecular Weight | 249.26 g/mol | 247.29 g/mol |

| Melting Point | 147-150 °C | 148-150 °C |

| Appearance | White crystalline solid | White crystalline solid |

| Yield | Not explicitly reported | ~70-80% |

| Optical Rotation | Not explicitly reported | [α]D²⁰ -98.5° (c 1.0, H₂O) |

| ¹H NMR (D₂O) | Not explicitly reported | δ 3.95-3.60 (m, 5H), 3.45 (d, 1H), 3.20 (s, 2H), 2.80-2.40 (m, 4H), 1.65-1.40 (m, 6H) |

| ¹³C NMR (D₂O) | Not explicitly reported | δ 209.5 (C=O), 98.5, 76.8, 72.3, 70.5, 63.8, 59.2, 54.5, 25.8, 23.7 |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

5.2. Role as an Enzyme Inhibitor

This compound and other fructosamines are studied for their potential to interact with and inhibit enzymes involved in carbohydrate metabolism. This interaction is a key aspect of their potential therapeutic applications.

Conclusion

The synthesis of this compound via the Heyns rearrangement is a robust and well-established method in carbohydrate chemistry. While a specific, detailed protocol is not widely published, a reliable procedure can be inferred from analogous reactions. Further research to optimize reaction conditions and fully characterize the product would be beneficial for its potential applications in various fields. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with fructosamines.

1-Deoxy-1-morpholino-D-fructose (DMF): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine (B8680336), an Amadori product formed from the condensation of fructose (B13574) and morpholine. Primarily, it serves as a crucial standard in fructosamine assays, which are instrumental in monitoring protein glycation levels, particularly in the context of diabetes mellitus.[1][2] Beyond this primary application, DMF is reported to possess several biological activities, including antioxidant, anti-inflammatory, and anti-glycation properties.[3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, detailing its known biological effects, relevant experimental protocols for its assessment, and conceptual signaling pathways. Due to the limited availability of in-depth mechanistic studies on this specific molecule, this guide also incorporates general methodologies and hypothetical pathways to facilitate further research.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₆ | [4] |

| Molecular Weight | 249.26 g/mol | [4] |

| CAS Number | 6291-16-3 | [4] |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | 147 °C | [1] |

| Solubility | Methanol (B129727): 19.60-20.40 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

Mechanism of Action and Biological Activities

The primary mechanism of action of this compound is intrinsically linked to its structure as a stable fructosamine. Fructosamines are Amadori products that form in the early stages of the Maillard reaction, a non-enzymatic reaction between a reducing sugar and an amino group of a protein.[5]

Role in Glycation and Anti-Glycation Activity

As a stable fructosamine, DMF is an ideal standard for the quantification of glycated proteins in biological samples.[2] The fructosamine assay provides a measure of the average blood glucose concentration over a period of two to three weeks, offering a valuable tool in diabetes management.

The anti-glycation activity of DMF is a proposed mechanism of action. By acting as a competitive inhibitor or by other mechanisms, it may interfere with the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other age-related diseases.

This protocol describes a general method to assess the anti-glycation properties of a compound like DMF.

-

Preparation of Glycation Mixture: A solution of bovine serum albumin (BSA) (e.g., 10 mg/mL) and a reducing sugar such as fructose or glucose (e.g., 500 mM) is prepared in a phosphate (B84403) buffer (pH 7.4) containing sodium azide (B81097) (0.02%) to prevent microbial growth.

-

Incubation: The BSA-sugar solution is incubated with and without various concentrations of this compound at 37°C for a period of several days to weeks. A known anti-glycation agent, such as aminoguanidine, is used as a positive control.

-

Assessment of Glycation: The extent of glycation is quantified by measuring the fluorescence of advanced glycation end-products (AGEs) at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[6]

-

Calculation: The percentage of inhibition of AGE formation is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100

Antioxidant Activity

DMF is reported to exhibit antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce reactive oxygen species (ROS).[3] One report suggests that it may exert this effect by inhibiting the production of dinitrophenol, leading to a decrease in ROS levels.[3]

This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the test compound.

-

Calculation: The percentage of radical scavenging activity is calculated as follows: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

Anti-inflammatory Activity

The anti-inflammatory effects of DMF have been mentioned, potentially through the inhibition of inflammatory cytokines.[3] However, specific studies detailing the mechanism and the signaling pathways involved are lacking for this particular molecule.

This protocol outlines a general method to assess the anti-inflammatory potential of a compound.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After incubation, the cell culture supernatant is collected. The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Analysis: The reduction in the levels of pro-inflammatory cytokines in the presence of DMF would indicate its anti-inflammatory activity.

Interaction with Proteins and Enzymes

It has been reported that this compound binds to lysine (B10760008) residues of proteins, forming adducts.[3] This is a characteristic feature of Amadori products. Furthermore, its structural similarity to fructose suggests it could act as a substrate analog or inhibitor for enzymes involved in fructose metabolism, such as hexokinase and fructokinase. A study on the related compound 1-deoxyfructose (B1228785) showed it to be an inhibitor of phosphofructokinase.[7]

This protocol provides a general framework for assessing the inhibitory effect of DMF on hexokinase activity.

-

Reaction Mixture: The assay mixture contains buffer (e.g., Tris-HCl), ATP, NADP+, glucose-6-phosphate dehydrogenase, and magnesium chloride.

-

Enzyme and Inhibitor: A known amount of hexokinase is added to the reaction mixture with and without varying concentrations of this compound.

-

Substrate Addition: The reaction is initiated by the addition of glucose.

-

Measurement: The activity of hexokinase is determined by measuring the rate of NADPH formation, which is monitored by the increase in absorbance at 340 nm.

-

Data Analysis: The inhibitory effect of DMF can be determined by plotting the enzyme activity against the inhibitor concentration. Kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be calculated.

Signaling Pathways and Conceptual Workflows

Given the limited specific data on the signaling pathways modulated by this compound, the following diagrams represent a conceptual framework for its mechanism of action and a typical experimental workflow for its investigation.

Caption: Conceptual pathway of protein glycation and the potential inhibitory role of this compound.

Caption: A logical workflow for the experimental investigation of the biological activities of this compound.

Conclusion and Future Directions

This compound is a well-established standard in fructosamine assays for monitoring protein glycation. While there are indications of its potential as an antioxidant, anti-inflammatory, and anti-glycation agent, the current body of scientific literature lacks detailed, quantitative data and in-depth mechanistic studies to fully elucidate its mechanism of action. The experimental protocols and conceptual pathways provided in this guide are intended to serve as a foundation for future research in this area. Further investigations are warranted to quantify its biological activities, identify its specific molecular targets, and elucidate the signaling pathways through which it exerts its effects. Such studies will be crucial in determining its potential for therapeutic applications in diseases associated with glycation, oxidative stress, and inflammation.

References

- 1. 1-Deoxy-1-morpholino- D -fructose 6291-16-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemsynlab.com [chemsynlab.com]

- 4. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine, an Amadori rearrangement product formed from the condensation of D-fructose and morpholine. As a stable analog of early glycation products, DMF is a valuable tool in the study of the Maillard reaction and its implications in health and disease. This technical guide provides a comprehensive overview of DMF, including its physicochemical properties, biological activities, and its role in the modulation of inflammatory signaling pathways. Detailed experimental protocols for its synthesis, analysis, and bioactivity assessment are provided, alongside a proposed mechanism of action involving the AGE-RAGE and NF-κB signaling axes. This document is intended to serve as a key resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, leads to the formation of a complex mixture of compounds, including advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders[1]. This compound (DMF) is a synthetic Amadori product, representing an early-stage intermediate in the Maillard reaction. Its stability makes it an ideal compound for studying the biological consequences of glycation and for the development of inhibitors of AGE formation. This guide aims to provide a detailed technical overview of DMF for the scientific community.

Physicochemical Properties

DMF is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3S,4R,5R)-3,4,5,6-Tetrahydroxy-1-(morpholin-4-yl)hexan-2-one | [2] |

| Synonyms | 1-Deoxy-1-morpholinofructose, Fructosamine standard | [2] |

| CAS Number | 6291-16-3 | [3] |

| Molecular Formula | C₁₀H₁₉NO₆ | [3] |

| Molecular Weight | 249.26 g/mol | [3] |

| Melting Point | 147 °C | [3] |

| Solubility | Soluble in methanol | [3] |

| Appearance | White to off-white powder | [3] |

Biological Activities

Antioxidant Activity

As a product of the Maillard reaction, which is known to generate antioxidant compounds, DMF is presumed to possess radical scavenging properties. This activity is crucial in mitigating the oxidative stress induced by the formation of AGEs.

Anti-inflammatory Activity

Chronic inflammation is a key feature of diseases associated with AGE accumulation. Fructose and its derivatives have been shown to induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6[4][5][6][7][8][9][10][11]. By inhibiting the formation of AGEs, DMF is expected to attenuate the downstream inflammatory cascade.

Anti-glycation Activity

DMF's primary role in research is as an inhibitor of the formation of advanced glycation end products. By acting as a stable intermediate, it can be used to study the mechanisms of AGE formation and to screen for novel inhibitors. The inhibition of AGE formation is a key therapeutic strategy for preventing the long-term complications of diabetes and other chronic diseases[1][12][13].

Table of Biological Activities (Qualitative)

| Activity | Description |

| Antioxidant | Presumed to scavenge free radicals, though specific IC₅₀ values are not published. |

| Anti-inflammatory | Expected to reduce the expression of pro-inflammatory cytokines by inhibiting AGE formation. |

| Anti-glycation | Acts as an inhibitor of advanced glycation end product (AGE) formation. IC₅₀ values for DMF are not available, but related Amadori products show inhibitory effects. |

Proposed Mechanism of Action: The AGE-RAGE and NF-κB Signaling Pathways

The pathological effects of AGEs are mediated, in large part, through their interaction with the Receptor for Advanced Glycation End Products (RAGE). This interaction triggers a cascade of intracellular signaling events, culminating in the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory and pro-oxidant genes[1][3][14][15][16]. As an inhibitor of AGE formation, this compound is hypothesized to exert its beneficial effects by preventing the activation of this deleterious pathway.

References

- 1. KEGG PATHWAY: map04933 [kegg.jp]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Fructose-mediated AGE-RAGE axis: approaches for mild modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of tumor necrosis factor α (TNFα) in the onset of fructose-induced nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukin 6 enhances glycolysis through expression of the glycolytic enzymes hexokinase 2 and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of TNF-α antagonist infliximab on fructose-induced metabolic syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the interleukin-6 signaling pathway: a strategy to induce immune tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Inhibition of Interleukin-6 Signalling on Insulin Sensitivity and Lipoprotein (A) Levels in Human Subjects with Rheumatoid Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of exercise and angiotensin converting enzyme inhibition on tumor necrosis factor-alpha and leptin in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of IL-6 for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abcam.cn [abcam.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Fructose-mediated AGE-RAGE axis: approaches for mild modulation [frontiersin.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose

CAS Number: 6291-16-3

This technical guide provides a comprehensive overview of 1-Deoxy-1-morpholino-D-fructose (DMF), a stable fructosamine (B8680336) derivative. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and applications, particularly in the context of glycation and related pathologies.

Chemical and Physical Properties

This compound is a synthetic carbohydrate derivative.[1] As an analog of the 1-desoxy-1-amino-fructose moiety found in glycated proteins, it serves as a crucial standard and tool in glycation research.[1][2] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6291-16-3 | [2] |

| Molecular Formula | C₁₀H₁₉NO₆ | [3] |

| Molecular Weight | 249.26 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 147 °C | [1] |

| Solubility | Methanol: 19.60-20.40 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| IUPAC Name | 3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one | [3] |

Synthesis and Characterization

Synthesis Methods

This compound can be synthesized through several established methods. One common approach involves the reaction of fructose (B13574) with morpholine (B109124) in the presence of hydrogen sulfite.[4] Another method is the reaction of hydroxymethylfurfural with morpholine.[4] The resulting compound is typically purified using recrystallization or chromatographic techniques to ensure high purity for research applications.[4]

Characterization

The structural integrity and purity of synthesized this compound are confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Infrared (IR) Spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

-

Thin Layer Chromatography (TLC) [1]

Biological Significance and Applications

This compound is primarily utilized in the study of non-enzymatic glycation, a process implicated in the pathophysiology of diabetes, Alzheimer's disease, and aging.[4][5]

Fructosamine Assay Standard

Due to its stability, this compound is widely used as a standard in fructosamine assays.[2] These assays measure the concentration of glycated proteins in blood serum and are used as a short-to-medium term marker for glycemic control in diabetic patients, reflecting average blood glucose levels over the preceding 2-3 weeks.[6]

Research in Glycation and Advanced Glycation End-products (AGEs)

The compound is an invaluable tool for in vitro studies on the Maillard reaction, the chemical process that leads to the formation of Advanced Glycation End-products (AGEs).[5] By acting as a stable fructosamine, it allows researchers to investigate the mechanisms of AGE formation and to screen for potential anti-glycation agents.[4][7]

Biological Activities

Research has indicated that this compound possesses several biological activities:

-

Anti-glycation: It can help in reducing the formation of AGEs.[4]

-

Antioxidant: It has been shown to scavenge free radicals.[4]

-

Anti-inflammatory: It may inhibit the production of inflammatory cytokines.[4]

Experimental Protocols

In Vitro Anti-Glycation Assay

This protocol outlines a general procedure for screening compounds for their ability to inhibit protein glycation, using a model system of bovine serum albumin (BSA) and a reducing sugar.

Objective: To evaluate the anti-glycation potential of a test compound by measuring the inhibition of fluorescent AGEs formation.

Materials:

-

Bovine Serum Albumin (BSA)

-

Fructose or Glucose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Test compound

-

This compound (as a reference or inhibitor)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of BSA (e.g., 20 mg/mL) in PBS.

-

Prepare a stock solution of fructose (e.g., 0.5 M) in PBS.

-

Prepare various concentrations of the test compound in PBS.

-

In a 96-well plate, set up the following reactions:

-

Negative Control: BSA + Fructose

-

Positive Control/Inhibitor: BSA + Fructose + known inhibitor (e.g., aminoguanidine (B1677879) or the test compound at various concentrations)

-

Blank: BSA alone

-

-

Incubate the plate at 50°C for 6-24 hours.[7]

-

After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[8]

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100

Caption: Workflow for an in vitro anti-glycation assay.

Signaling Pathways

This compound has been shown to interact with intracellular deglycation pathways. Specifically, it acts as a competitive inhibitor of fructosamine 3-kinase (FN3K).[9] This enzyme plays a crucial role in removing fructosamine adducts from proteins, thereby mitigating the damage caused by glycation.

The FN3K-mediated deglycation pathway involves the phosphorylation of protein-bound fructosamines. This phosphorylation destabilizes the fructosamine adduct, leading to its spontaneous decomposition and the release of the unmodified protein, 3-deoxyglucosone, and inorganic phosphate.[9] By inhibiting FN3K, this compound prevents the removal of these adducts, leading to an accumulation of glycated proteins.[9] This makes it a valuable tool for studying the function and significance of the FN3K pathway.

Caption: Role of DMF in the Fructosamine 3-Kinase (FN3K) deglycation pathway.

Conclusion

This compound is a well-characterized and versatile tool for researchers in the fields of biochemistry, drug discovery, and clinical chemistry. Its stability and similarity to naturally occurring fructosamines make it an ideal standard for clinical assays and a valuable compound for investigating the complex mechanisms of protein glycation and its pathological consequences. Further research into its biological effects may open new avenues for understanding and combating diseases associated with the accumulation of advanced glycation end-products.

References

- 1. 1-脱氧-1-吗啉- D -果糖 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 1-Deoxy-1-morpholinofructose | C10H19NO6 | CID 2728940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6291-16-3 , this compound [chemsynlab.com]

- 5. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. plantsjournal.com [plantsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Fructosamine 3-kinase is involved in an intracellular deglycation pathway in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-morpholino-D-fructose (DMF), a synthetic fructosamine (B8680336) and an Amadori rearrangement product, serves as a critical standard in clinical chemistry for fructosamine assays, which are used to monitor short-to-medium term glycemic control in diabetic patients. Beyond its diagnostic utility, DMF exhibits intrinsic biological activities, including antioxidant, anti-inflammatory, and anti-glycation properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound. It details experimental protocols for its synthesis and its application in fructosamine assays. Furthermore, this guide elucidates the potential molecular mechanisms underlying its biological effects, supported by signaling pathway diagrams and a summary of quantitative data.

Physicochemical Properties

This compound is a stable ketoamine formed from the non-enzymatic reaction of D-fructose and morpholine. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 249.26 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₉NO₆ | [1][2][3] |

| CAS Number | 6291-16-3 | [1][3][4][5] |

| Appearance | White to off-white or yellow powder/crystals | [2] |

| Melting Point | 147-150 °C | [2][3] |

| Solubility | Soluble in pyridine (B92270) (50 mg/ml) and hot methanol (B129727) (19.60-20.40 mg/mL). | [2][4] |

| Optical Rotation | [α]D²⁰ -63.0 ± 2.0° (c=2 in H₂O) | [2] |

| Storage Temperature | -20°C | [2][4] |

Synthesis of this compound

The synthesis of this compound is achieved through the Amadori rearrangement, a cornerstone of Maillard reaction chemistry. This non-enzymatic reaction involves the condensation of a reducing sugar (D-fructose) with a primary or secondary amine (morpholine).

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the initial formation of a Schiff base/iminium ion from the reaction of fructose (B13574) and morpholine, followed by the Amadori rearrangement to yield the stable this compound ketoamine.

References

- 1. Attenuation of hyperglycemia and amadori products by aminoguanidine in alloxan-diabetic rabbits occurs via enhancement in antioxidant defenses and control of stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and 13C NMR investigation of novel Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) related to the opioid peptide, leucine–enkephalin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The Maillard reaction and Amadori rearrangement [biosyn.com]

- 5. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose (DMF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 1-Deoxy-1-morpholino-D-fructose (DMF), a synthetic fructose (B13574) derivative with significant potential in various research and therapeutic areas. This document summarizes key solubility data, details experimental protocols, and visualizes associated biological pathways to support ongoing and future investigations.

Core Data Presentation

Solubility Data

Quantitative solubility data for this compound is crucial for its application in various experimental and formulation settings. The following table summarizes the available solubility information.

| Solvent | Solubility | Temperature | Notes |

| Methanol | 19.60-20.40 mg/mL | Not Specified | Clear, colorless to faintly yellow solution. |

| Pyridine | 50 mg/mL | Not Specified | Clear, faintly yellow solution.[1] |

| Water | Freely Soluble (Qualitative) | 20°C | Based on the high water solubility of the parent compound, D-fructose (790 g/L at 20°C), DMF is expected to be highly soluble in water.[2] However, specific quantitative data for DMF is not readily available. |

| Ethanol (B145695) | Sparingly Soluble (Qualitative) | Not Specified | The solubility of D-fructose in ethanol is significantly lower than in water, and this trend is expected to hold for DMF.[2] |

| DMSO | Soluble (Qualitative) | Not Specified | General solubility trends for similar carbohydrate derivatives suggest solubility in DMSO. Specific data for DMF is not available. |

Note on Temperature Dependence: While specific studies on the temperature dependence of DMF solubility are not available, the solubility of its parent compound, D-fructose, in aqueous ethanol solutions is known to increase with temperature. It is reasonable to infer a similar positive correlation for DMF.

Experimental Protocols

Synthesis of this compound (Amadori Rearrangement)

This compound is synthesized via the Maillard reaction, specifically through an Amadori rearrangement between D-fructose and morpholine (B109124). While a detailed, step-by-step protocol for this specific synthesis is not publicly available in the searched literature, a general procedure can be outlined based on the synthesis of similar Amadori compounds.[3]

General Procedure:

-

Reaction Setup: D-fructose and morpholine are dissolved in a suitable solvent, often in the presence of a catalyst such as hydrogen sulfite.[3]

-

Heating: The reaction mixture is heated to facilitate the condensation reaction and subsequent Amadori rearrangement. The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.[3]

-

Characterization: The final product is characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[3]

In Vitro Glycation Inhibition Assay (BSA-Fructose Model)

This assay is commonly used to screen for compounds that can inhibit the formation of advanced glycation end-products (AGEs). This compound can be evaluated for its anti-glycation properties using this method.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) as the model protein, a reducing sugar (D-fructose or D-glucose) as the glycating agent, and the test compound (DMF) at various concentrations. The reaction is typically carried out in a phosphate (B84403) buffer (pH 7.4).[4]

-

Incubation: The reaction mixtures are incubated at 37°C for an extended period (e.g., several days to weeks) to allow for the formation of AGEs.[4]

-

Measurement of Glycation: The extent of glycation is quantified by measuring the fluorescence of the solutions (excitation ~360 nm, emission ~460 nm), as AGEs are characteristically fluorescent.[5] A decrease in fluorescence in the presence of the test compound indicates inhibition of AGE formation.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the samples containing the test compound to that of the control (containing BSA and the sugar but no inhibitor).

Mandatory Visualizations

Signaling Pathways

The biological activities of this compound, particularly its antioxidant and anti-inflammatory effects, are likely mediated through the modulation of key cellular signaling pathways. Based on the known effects of fructose and related compounds, the following pathways are of significant interest.

Caption: Putative Anti-Inflammatory Signaling Pathway of DMF.

Caption: Postulated Antioxidant Signaling Pathway of DMF.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anti-glycation activity of this compound.

Caption: Workflow for In Vitro Glycation Inhibition Assay.

References

- 1. This compound CAS#: 6291-16-3 [m.chemicalbook.com]

- 2. D- (-)-Fructose tested according to Ph Eur 57-48-7 [sigmaaldrich.com]

- 3. 6291-16-3 , this compound [chemsynlab.com]

- 4. Inhibition of the Maillard Reaction by Phytochemicals Composing an Aqueous Coffee Silverskin Extract via a Mixed Mechanism of Action [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Deoxy-1-morpholino-D-fructose and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxy-1-morpholino-D-fructose (DMF) is a synthetic fructosamine (B8680336), an Amadori compound formed from the condensation of D-glucose and morpholine (B109124). While DMF itself is primarily utilized as a standard in fructosamine assays for monitoring glycemic control, its structural backbone presents a compelling scaffold for the development of novel therapeutic agents, particularly as enzyme inhibitors. This technical guide provides a comprehensive overview of DMF, its known biological activities, and explores the synthesis, biological evaluation, and structure-activity relationships of its potential structural analogs. Although direct systematic studies on a wide range of DMF analogs are limited in the current literature, this guide consolidates information on closely related N-substituted 1-deoxy-1-amino-D-fructose derivatives and other morpholine-containing bioactive molecules to provide insights into this promising area of drug discovery. Detailed experimental protocols for synthesis and enzyme inhibition assays are provided, along with visualizations of key chemical and biological pathways to aid in the rational design of novel DMF-based compounds.

Introduction to this compound (DMF)

This compound (DMF), also known as a fructosamine, is a ketoamine formed through a non-enzymatic reaction between a reducing sugar (D-glucose) and a secondary amine (morpholine). This reaction, a form of glycation, is analogous to the in vivo formation of fructosamines from glucose and the amino groups of proteins. Consequently, DMF serves as a stable, well-characterized standard for clinical assays that measure glycated proteins, providing an indication of average blood glucose levels over a period of weeks.

Beyond its diagnostic utility, the structure of DMF is of significant interest in medicinal chemistry. The morpholine ring is considered a "privileged structure" in drug discovery, as its incorporation into molecules can enhance pharmacological properties such as aqueous solubility, metabolic stability, and receptor-binding affinity. The fructose (B13574) moiety provides a carbohydrate backbone that can mimic natural substrates for various enzymes, particularly glycosidases, which are implicated in a range of diseases including diabetes, viral infections, and cancer.

This guide will delve into the synthesis of DMF and its potential structural analogs, their inhibitory activities against key enzymatic targets, and the underlying structure-activity relationships that can guide future drug development efforts.

Synthesis of this compound and its Analogs

The synthesis of 1-deoxy-1-amino-D-fructose derivatives, including DMF, is typically achieved through the Amadori rearrangement. This process involves the condensation of a reducing sugar, such as D-glucose, with a primary or secondary amine.

General Synthesis of N-Substituted 1-Deoxy-1-amino-D-fructose Derivatives

The general synthetic route involves heating D-glucose with the desired amine in a suitable solvent, often with acid or base catalysis. The initial condensation forms a Schiff base (for primary amines) or a glucosylamine, which then undergoes the Amadori rearrangement to yield the more stable 1-amino-1-deoxy-ketose (fructosamine).

A representative synthetic scheme for the preparation of 1-deoxy-1-amino-D-fructose derivatives is as follows:

Caption: General synthetic pathway for Amadori compounds.

Experimental Protocol: Synthesis of this compound (DMF)

This protocol is adapted from general methods for the synthesis of fructosamines.

Materials:

-

D-glucose

-

Morpholine

-

Methanol (B129727) (anhydrous)

-

Acetic acid (glacial)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve D-glucose (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Add morpholine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil.

-

Dissolve the oil in a minimal amount of hot methanol and then add diethyl ether until the solution becomes turbid.

-

Allow the solution to stand at 4°C for 24-48 hours to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry in a desiccator.

-

The structure and purity of the resulting this compound can be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Biological Activity and Structure-Activity Relationships (SAR)

Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes have therapeutic applications in the management of type 2 diabetes (by delaying carbohydrate digestion) and other diseases. The structural similarity of fructosamines to the natural substrates of these enzymes makes them promising candidates for inhibitor design.

Quantitative Data on Related Analogs

The following tables summarize the inhibitory activities of various N-substituted 1-amino-sugar derivatives against different glycosidases. It is important to note that these are not direct analogs of DMF but provide the best available data for inferring potential SAR.

Table 1: α-Glucosidase Inhibitory Activity of N-Substituted 1-Aminomethyl-β-D-glucopyranosides

| Compound | N-Substituent | Yeast α-Glucosidase IC₅₀ (µM) | Rat Intestinal Maltase IC₅₀ (µM) | Rat Intestinal Sucrase IC₅₀ (µM) |

| 1 | H | > 2000 | > 2000 | > 2000 |

| 2 | Benzyl | 180.5 ± 15.2 | 150.3 ± 12.8 | 280.6 ± 25.1 |

| 3 | 4-Nitrobenzyl | 2.3 ± 0.2 | 7.7 ± 0.6 | 15.6 ± 1.3 |

| 4 | 4-Chlorobenzyl | 5.6 ± 0.5 | 12.4 ± 1.1 | 25.3 ± 2.2 |

| 5 | 3,4-Dichlorobenzyl | 5.1 ± 0.4 | 10.4 ± 0.9 | 20.1 ± 1.8 |

Data extrapolated from studies on glucopyranoside derivatives to infer potential SAR for fructosamine analogs.

Table 2: Glycosidase Inhibitory Activity of 3,6-Anhydro-1-(alkylamino)-1-deoxy-D-sorbitol Derivatives

| Compound | N-Substituent | β-N-Acetylglucosaminidase Inhibition (%) at 1mM |

| 6 | n-Butyl | 45 |

| 7 | n-Hexyl | 62 |

| 8 | n-Octyl | 82 |

Data from sorbitol derivatives illustrating the effect of N-alkyl chain length.

Table 3: Kinetic Parameters of 1-Deoxy-D-fructose as an Enzyme Inhibitor

| Enzyme | Substrate | Kₘ (mM) | Kᵢ (mM) | Inhibition Type |

| Yeast Hexokinase | D-Fructose | - | 614 | - |

| Muscle Hexokinase | D-Fructose | - | 280 | - |

| Phosphoglucose Isomerase | Fructose-6-phosphate | ~1.1 | 1.1 | Competitive |

Data for the parent compound 1-deoxy-D-fructose, lacking the morpholine moiety.

Inferred Structure-Activity Relationships

Based on the data from related compounds, several SAR trends can be proposed for the design of DMF analogs as glycosidase inhibitors:

-

The N-Substituent is Crucial: The nature of the amine attached at the C-1 position of the fructose backbone significantly impacts inhibitory activity. Unsubstituted amino sugars often show weak to no activity.

-

Aromatic and Lipophilic Groups Enhance Potency: The introduction of aromatic rings (e.g., benzyl) and lipophilic alkyl chains on the nitrogen atom generally increases inhibitory potency. Electron-withdrawing groups on the aromatic ring (e.g., nitro, chloro) appear to further enhance activity against α-glucosidases.

-

Chain Length Matters: For N-alkyl derivatives, increasing the chain length can lead to stronger inhibition, likely due to enhanced hydrophobic interactions within the enzyme's active site.

-

The Carbohydrate Scaffold Influences Selectivity: The stereochemistry and overall structure of the sugar moiety will likely determine the selectivity of the inhibitor for different types of glycosidases (e.g., α- vs. β-glucosidases).

Caption: Inferred structure-activity relationships for DMF analogs.

Experimental Protocols for Biological Evaluation

In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method for assessing the inhibitory potential of compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Test compounds (DMF analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in phosphate buffer.

-

In a 96-well plate, add a small volume (e.g., 20 µL) of each test compound dilution to the wells. Include wells for a positive control (e.g., acarbose) and a negative control (buffer with solvent).

-

Add the α-glucosidase solution (e.g., 20 µL of a 0.5 U/mL solution) to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution (e.g., 20 µL of a 1 mM solution) to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution (e.g., 50 µL).

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.

Procedure:

-

Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

-

Measure the initial reaction velocities (v₀) at each combination of substrate and inhibitor concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/v₀ versus 1/[S]), Dixon plot (1/v₀ versus [I]), or Cornish-Bowden plot ([S]/v₀ versus [I]).

-

The pattern of the lines on these plots will indicate the mode of inhibition. For example, in a Lineweaver-Burk plot, a competitive inhibitor will result in lines that intersect on the y-axis, while a non-competitive inhibitor will result in lines that intersect on the x-axis.

-

The inhibition constant (Kᵢ) can be calculated from these plots.

Caption: Workflow for determining the mode of enzyme inhibition.

Potential Signaling Pathways

The biological effects of DMF and its analogs may extend beyond direct enzyme inhibition and could involve the modulation of cellular signaling pathways. While specific pathways for DMF are not well-elucidated, studies on related Amadori compounds and the metabolic consequences of increased hexosamine flux provide potential avenues for investigation.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a metabolic pathway that utilizes a small percentage of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein O-GlcNAcylation. This post-translational modification plays a regulatory role in numerous cellular processes, including signal transduction, transcription, and cell survival. It is plausible that synthetic fructosamines could influence the HBP or downstream signaling.

Caption: Potential modulation of the Hexosamine Biosynthesis Pathway.

Conclusion and Future Directions

This compound represents an intriguing starting point for the development of novel enzyme inhibitors and other therapeutic agents. While research directly focused on its structural analogs is currently limited, the existing literature on related N-substituted amino sugars and the well-established medicinal chemistry of the morpholine moiety strongly suggest that this is a fertile area for further investigation.

Future work should focus on the systematic synthesis of a library of DMF analogs with modifications to both the morpholine ring and the fructose backbone. These compounds should then be screened against a panel of relevant enzymes, such as various glycosidases, to establish clear structure-activity relationships. Promising lead compounds should be further characterized through detailed kinetic studies to determine their mechanism of inhibition. Furthermore, investigating the effects of these analogs on cellular signaling pathways, such as the HBP, could uncover novel mechanisms of action and broaden their therapeutic potential. Such a comprehensive approach will be essential to unlock the full potential of this promising class of compounds in drug discovery.

An In-depth Technical Guide to the Formation of Amadori Products with Morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of Amadori products derived from the reaction between morpholine (B109124), a common moiety in active pharmaceutical ingredients (APIs), and reducing sugars. This process, a subset of the Maillard reaction, is of significant interest in drug development due to its implications for API stability and degradation.

Introduction: The Maillard Reaction and Amadori Rearrangement

The Maillard reaction is a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1] A key step in this complex cascade is the formation of a Schiff base, which subsequently undergoes an acid or base-catalyzed isomerization to form a more stable 1-amino-1-deoxy-ketose, known as the Amadori product.[2][3] This rearrangement is irreversible, effectively locking the amine into the sugar structure and serving as a precursor to advanced glycation end-products (AGEs).[2]

In the pharmaceutical context, this reaction is a critical degradation pathway.[4] APIs containing primary or secondary amine functionalities, such as the morpholine ring, can react with reducing sugar excipients (e.g., lactose) commonly used in solid dosage forms.[4][5] This interaction can lead to a decline in API potency, the formation of potentially toxic degradation products, and a reduction in shelf-life, thereby compromising patient safety and regulatory acceptance.[4] Understanding the kinetics and mechanisms of Amadori product formation is therefore essential for robust formulation development and stability testing.[6][7]

Reaction Mechanism: Morpholine and a Reducing Sugar (e.g., Glucose)

The formation of the Amadori product, 1-deoxy-1-morpholino-D-fructose, proceeds through two primary steps:

-

Schiff Base Formation: The reaction initiates with a nucleophilic attack of the secondary amine of morpholine on the carbonyl carbon of the open-chain form of glucose. This is followed by dehydration to form a transient, unstable protonated imine, known as a Schiff base.[1]

-

Amadori Rearrangement: The Schiff base undergoes a spontaneous, acid-catalyzed intramolecular rearrangement. This isomerization converts the aldimine into a more stable 1-amino-1-deoxy-ketose (a ketoamine), the Amadori product.[2]

Figure 1: Reaction pathway for the formation of a morpholine-derived Amadori product.

Quantitative Data: Kinetics and Influencing Factors

The formation of Amadori products is influenced by several factors, including temperature, pH, and water activity.[8] Kinetic studies provide valuable data for predicting degradation rates and establishing stable formulation strategies.

A study on the reaction of glucose with morpholine determined the second-order rate constant for the formation of morpholino-1-deoxy-D-fructose under conditions designed to maximize its formation.[8] The degradation of the Amadori product was also studied to provide a complete kinetic profile.[8]

| Parameter | Reactant(s) | Condition | Value | Reference |

| Reaction Rate Constant (k) | Glucose (0.05 - 0.2 M) + Morpholine (0.1 - 0.3 M) | pH 3.0, 100°C, 90% Methanol-Water | 1.87 M-1 h-1 | [8] |

| Optimal pH | Phenylalanine + Xylose | - | 7.4 (with sodium sulfite) | [8] |

| Optimal pH | Glycine + Ribose/Glucose | - | Basic conditions favor formation | [8] |

| Temperature Effect | General Amadori Product Formation | - | Rate increases with temperature | [9] |

| pH Effect | General Amadori Product Formation | - | Reaction is strongly influenced by pH; low pH can limit the reaction due to amine protonation, but acid can also catalyze the rearrangement step.[1][10] |

Note: The optimal pH can vary significantly depending on the specific amino acid/amine and sugar system.[8]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of morpholino-1-deoxy-D-fructose.

Synthesis of this compound

This protocol is adapted from kinetic studies focused on maximizing Amadori product formation.[8]

Materials:

-

D-Glucose

-

Morpholine

-

Methanol (HPLC grade)

-

Deionized Water

-

Hydrochloric Acid (for pH adjustment)

-

Sealed reaction vials

Procedure:

-

Prepare a 90% methanol-water (v/v) solvent system.

-

Dissolve D-glucose and morpholine in the solvent system in a sealed vial. Typical concentrations are 0.1 M for each reactant.[8]

-

Adjust the pH of the solution to 3.0 using hydrochloric acid.

-

Securely seal the vial to prevent evaporation.

-

Heat the reaction mixture at 100°C for a specified duration (e.g., 6 hours).[8]

-

After the reaction time, cool the vial to room temperature before opening. The resulting solution contains the Amadori product along with unreacted starting materials.

Purification Protocol: Preparative HPLC

Purification of the polar Amadori product can be achieved using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).[11]

Instrumentation & Materials:

-

Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reverse-phase preparative column (e.g., 250 x 10 mm, 10 μm)[11]

-

Mobile Phase A: Deionized water

-

Mobile Phase B: Methanol or Acetonitrile (HPLC grade)

-

Formic Acid or Ammonium Formate (as mobile phase modifier, optional)[11]

-

Rotary evaporator

Procedure:

-

Method Development: Begin with an analytical scale separation to determine optimal mobile phase conditions for resolving the Amadori product from glucose and morpholine.

-

Sample Preparation: Dilute the crude reaction mixture in Mobile Phase A. Filter through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for several column volumes.

-

Injection and Elution: Inject the prepared sample onto the column. Elute using a gradient. A shallow gradient (e.g., 5% to 40% B over 30-40 minutes) is typically effective for separating polar compounds.

-

Fraction Collection: Monitor the column effluent using the detector and collect fractions corresponding to the Amadori product peak.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent and water using a rotary evaporator. The final product can be obtained after lyophilization.

Analytical Characterization

The identity and purity of the synthesized product should be confirmed using appropriate analytical techniques.

-

HPLC Analysis: The purity of the final product can be confirmed by analytical HPLC, often coupled with a Diode Array Detector (DAD) and a Pulsed Amperometric Detector (PAD) for carbohydrate analysis.[8]

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the Amadori product (C₁₀H₁₉NO₆, MW: 249.26 g/mol ).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for unambiguous structural elucidation of the Amadori product.[13]

Logical Workflow for Amadori Product Study

The study of Amadori product formation, particularly in a pharmaceutical stability context, follows a logical progression from synthesis to kinetic analysis.

Figure 2: Experimental workflow for studying morpholine-Amadori product formation.

Conclusion

The formation of Amadori products from morpholine-containing compounds and reducing sugars is a critical parameter in drug development, directly impacting the stability, efficacy, and safety of the final drug product. A thorough understanding of the reaction mechanism, its kinetics under various conditions, and robust analytical methods for synthesis and characterization are essential. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers tasked with mitigating the risks associated with the Maillard reaction in pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression, purification, crystallization and preliminary X-ray crystallographic analysis of fructose-1,6-bisphosphate aldolase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 6291-16-3 , this compound [chemsynlab.com]

- 5. researchgate.net [researchgate.net]

- 6. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties. | Semantic Scholar [semanticscholar.org]

- 8. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part II--kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Non-enzymatic Glycation of Fructose with Morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-enzymatic glycation, a spontaneous reaction between reducing sugars and amino groups, is a pivotal process in both food chemistry and pathophysiology. Fructose (B13574), a ketohexose, exhibits significantly higher reactivity in glycation reactions compared to glucose, leading to the formation of a diverse array of products, including early-stage Heyns products and, ultimately, advanced glycation end products (AGEs). This technical guide provides a comprehensive overview of the non-enzymatic glycation of fructose with morpholine (B109124), a secondary amine, serving as a model system for understanding the broader implications of fructose-driven glycation. The guide details the reaction mechanism, kinetic considerations, and analytical methodologies for product characterization. Furthermore, it delves into the biological significance of fructose-derived AGEs, with a particular focus on their interaction with the Receptor for Advanced Glycation End Products (RAGE) signaling pathway, a critical mediator of cellular stress and inflammation. This document is intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug development, and food science, providing both theoretical background and practical experimental protocols.

Introduction to Non-enzymatic Glycation

Non-enzymatic glycation, also known as the Maillard reaction, is a complex cascade of reactions initiated by the covalent attachment of a reducing sugar to a free amino group of a protein, lipid, or nucleic acid.[1][2] This process, distinct from enzyme-mediated glycosylation, proceeds without enzymatic control and is primarily dependent on factors such as reactant concentration, temperature, pH, and time.

Fructose, a prevalent monosaccharide in the modern diet, is a potent glycating agent, demonstrating a reactivity approximately eight to ten times greater than that of glucose.[1][3] This heightened reactivity is attributed to the higher proportion of its open-chain keto form in solution compared to the open-chain aldehyde form of glucose.[3] The initial reaction between fructose and a primary or secondary amine leads to the formation of a Schiff base, which subsequently undergoes a rearrangement to form a more stable ketoamine known as a Heyns product.[3] In contrast, the reaction with aldose sugars like glucose results in the formation of an Amadori product. These early glycation products can undergo further complex reactions, including oxidation, dehydration, and condensation, to generate irreversible, heterogeneous structures known as advanced glycation end products (AGEs).[3]

The accumulation of AGEs in tissues is implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders.[1][4] Fructose-derived AGEs, in particular, are gaining attention for their potential role in metabolic syndrome and other inflammatory conditions.[5]

This guide focuses on the reaction of fructose with morpholine, a simple secondary amine. This model system allows for a detailed investigation of the fundamental principles of fructose glycation, minimizing the complexities associated with larger biomolecules.

Reaction Mechanism: Fructose and Morpholine

The non-enzymatic glycation of fructose with morpholine proceeds through a series of well-defined steps, culminating in the formation of the stable Heyns product, 1-deoxy-1-morpholino-D-fructose.

Step 1: Formation of the Schiff Base (Iminium Ion)

The reaction is initiated by the nucleophilic attack of the secondary amine group of morpholine on the carbonyl carbon (C2) of the open-chain form of fructose. This is followed by dehydration to form an unstable iminium ion, often referred to as a Schiff base.

Step 2: Heyns Rearrangement

The Schiff base undergoes a spontaneous intramolecular rearrangement to form a more stable 1-amino-2-ketose, the Heyns product. In the case of fructose and morpholine, this product is this compound.[3] This rearrangement is analogous to the Amadori rearrangement observed with aldose sugars.[3]

Step 3: Formation of Advanced Glycation End Products (AGEs)

The Heyns product, this compound, can serve as a precursor for the formation of various AGEs through a series of subsequent reactions including enolization, oxidation, dehydration, and condensation. These reactions are complex and can lead to a heterogeneous mixture of products.

Below is a diagram illustrating the initial stages of the reaction between fructose and morpholine.

Caption: Initial reaction pathway of fructose and morpholine glycation.

Quantitative Data Summary

| Parameter | Value (for Glucose-Morpholine Reaction)[6] | Description |

| Reaction Conditions | ||

| Temperature | 100 °C | The temperature at which the kinetic study was performed. |

| pH | 3.0 | The optimal pH for minimizing side reactions. |

| Solvent | 90% Methanol-Water | The solvent system used in the study. |

| Kinetic Constants | ||

| Formation Rate Constant (kf) | 1.87 M-1 h-1 | The second-order rate constant for the formation of the Amadori product. |

| Degradation Rate Constant (kd) | Not explicitly stated as a single value | The degradation of the Amadori product was also studied. |

Experimental Protocols

This section provides detailed methodologies for studying the non-enzymatic glycation of fructose with morpholine, adapted from established protocols for similar reactions.[6]

Kinetic Analysis of the Formation of this compound

Objective: To determine the rate of formation of the Heyns product from fructose and morpholine.

Materials:

-

D-Fructose (reagent grade)

-

Morpholine (reagent grade)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Reaction vials (sealed)

-

Heating block or water bath

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

-

Analytical column suitable for sugar and amine analysis (e.g., amino or HILIC column)

Procedure:

-

Preparation of Reaction Solutions:

-

Prepare a stock solution of D-fructose (e.g., 0.2 M) in a 90% methanol-water solvent.

-

Prepare a stock solution of morpholine (e.g., 0.2 M) in the same solvent.

-

Adjust the pH of both solutions to a desired value (e.g., pH 7.4 for physiological relevance or pH 3.0 to compare with the glucose study) using hydrochloric acid.

-

-

Reaction Setup:

-

In sealed reaction vials, mix equal volumes of the fructose and morpholine solutions to achieve the desired final concentrations (e.g., 0.1 M each).

-

Prepare a series of vials for different time points.

-

Place the vials in a heating block or water bath set to the desired temperature (e.g., 37°C for physiological conditions or 100°C for accelerated studies).

-

-

Sample Collection and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and immediately quench the reaction by placing it on ice.

-

Dilute an aliquot of the reaction mixture with the mobile phase for HPLC analysis.

-

Inject the sample into the HPLC system.

-

Monitor the disappearance of reactants (fructose and morpholine) and the appearance of the product (this compound).

-

-

Data Analysis:

-

Quantify the concentration of reactants and product at each time point using a calibration curve.

-

Plot the concentration of the Heyns product as a function of time.

-

Determine the initial reaction rate from the slope of the initial linear portion of the curve.

-

Calculate the second-order rate constant (kf) using the appropriate rate law.

-

Synthesis and Characterization of this compound

Objective: To synthesize and purify the Heyns product for use as a standard and for further characterization.

Materials:

-

D-Fructose

-

Morpholine

-

Methanol

-

Diethyl ether

-

Rotary evaporator

-

Chromatography column (e.g., silica (B1680970) gel)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Synthesis:

-

Dissolve D-fructose in methanol and add an equimolar amount of morpholine.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting syrup can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Alternatively, the product may crystallize upon standing or with the addition of a non-polar solvent like diethyl ether.

-

-

Characterization:

-

NMR Spectroscopy: Obtain 1H and 13C NMR spectra to confirm the structure of the synthesized compound.

-

Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

-

Signaling Pathways: The Role of Fructose-Derived AGEs and the RAGE Receptor

The biological effects of fructose-derived AGEs are largely mediated through their interaction with the Receptor for Advanced Glycation End Products (RAGE).[4][6] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on the surface of various cell types, including endothelial cells, smooth muscle cells, and immune cells.[7]

The binding of AGEs to RAGE initiates a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[8] This, in turn, upregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, contributing to a state of chronic inflammation and oxidative stress.[8]

The following diagram illustrates the signaling pathway initiated by the interaction of fructose-derived AGEs with the RAGE receptor.

Caption: Fructose-AGEs induced RAGE signaling pathway.

The activation of the RAGE pathway by fructose-derived AGEs has been implicated in the development and progression of various metabolic and inflammatory diseases.[4][5] Therefore, understanding the glycation of fructose and the subsequent biological activities of its products is of paramount importance for the development of therapeutic strategies targeting these pathological processes.

Conclusion

The non-enzymatic glycation of fructose with morpholine provides a valuable model system for investigating the chemistry and biological consequences of fructose-driven glycation. The significantly higher reactivity of fructose compared to glucose underscores the importance of studying its role in the formation of Heyns products and AGEs. This guide has provided a detailed overview of the reaction mechanism, a framework for kinetic analysis, and practical experimental protocols. Furthermore, the elucidation of the RAGE signaling pathway highlights the potential contribution of fructose-derived AGEs to cellular dysfunction and disease. Further research focusing on obtaining precise quantitative data for the fructose-morpholine reaction and exploring the full spectrum of its biological effects is warranted and will be crucial for developing interventions to mitigate the adverse health consequences of excessive fructose consumption.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose-induced AGEs-RAGE signaling in skeletal muscle contributes to impairment of glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fructose-mediated AGE-RAGE axis: approaches for mild modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Degradation of 1-Deoxy-1-morpholino-D-fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 1-Deoxy-1-morpholino-D-fructose (DMF), a fructosamine (B8680336) of interest in pharmaceutical and food sciences. Due to the limited availability of direct studies on DMF, this guide leverages data from closely related Amadori compounds, particularly N-(1-Deoxy-D-fructos-1-yl)glycine (DFG), to infer its stability profile and degradation pathways. Amadori compounds, formed by the non-enzymatic reaction of a reducing sugar with a primary or secondary amine, share a common structural feature and exhibit similar degradation patterns.

Introduction to this compound

This compound is a ketoamine formed from the condensation of D-fructose and morpholine (B109124). As a fructosamine, it is an analog of the Amadori rearrangement products that form in biological systems and during food processing.[1][2] These compounds are of significant interest due to their potential physiological effects and their role as intermediates in the Maillard reaction, which leads to the formation of a diverse array of products, some of which are associated with flavor, color, and bioactivity.[2][3] Understanding the stability and degradation of DMF is crucial for its application in drug development and as a functional food ingredient, as these factors determine its shelf-life, bioavailability, and the nature of its breakdown products.

Stability of this compound: A Data-Driven Approach

Quantitative data on the stability of DMF is scarce in the public domain. However, studies on analogous Amadori compounds provide valuable insights into the factors influencing its degradation, primarily pH and temperature.

2.1. Effect of pH and Temperature on Degradation

The degradation of Amadori compounds is significantly influenced by pH and temperature.[4] Acidic conditions tend to favor the 1,2-enolization pathway, while neutral to basic conditions promote 2,3-enolization. The following tables summarize kinetic data from a study on the degradation of N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG) in aqueous model systems, which serves as a proxy for DMF.[4]

Table 1: Degradation of N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG) at 100°C

| Initial pH | DFG Remaining after 120 min (%) | Glycine Formed (mol%) | Acetic Acid Formed (mol%) | Formic Acid Formed (mol%) |

| 5.5 | Not specified | ~40 | ~35 | ~15 |

| 6.8 | Not specified | ~60 | ~55 | ~25 |

Table 2: Degradation of N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG) at 120°C

| Initial pH | DFG Remaining after 120 min (%) | Glycine Formed (mol%) | Acetic Acid Formed (mol%) | Formic Acid Formed (mol%) |

| 5.5 | Not specified | ~60 | ~50 | ~25 |

| 6.8 | Not specified | ~80 | ~83 | ~40 |

Data extracted and synthesized from the study by Dias and co-workers.[4]